Coprogen
Description
Structure
2D Structure
Properties
CAS No. |
31418-71-0 |
|---|---|
Molecular Formula |
C35H53FeN6O13 |
Molecular Weight |
821.7 g/mol |
IUPAC Name |
[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
InChI |
InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1 |
InChI Key |
FQIVLXIUJLOKPL-DWZMLRRXSA-N |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
Isomeric SMILES |
C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3] |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
Other CAS No. |
31418-71-0 |
Synonyms |
coprogen |
Origin of Product |
United States |
Biological Synthesis and Genetic Regulation of Coprogen Production
Biosynthetic Precursors and Enzymatic Pathways of Coprogenesis
The synthesis of Coprogen initiates with key precursor molecules that undergo a series of enzymatic transformations and condensation reactions.
L-ornithine has been unequivocally identified as a pivotal biosynthetic precursor for hydroxamate siderophores, including this compound, in fungi mdpi.comrsc.orgresearchgate.netrsc.org. During conditions of iron starvation, the cellular pool of L-ornithine experiences a substantial increase, indicating an active upregulation of its biosynthesis to meet the heightened demand for siderophore production rsc.orgrsc.org. The initial and critical step in this pathway involves the hydroxylation of L-ornithine to N5-hydroxy-L-ornithine. This reaction is catalyzed by the enzyme L-ornithine N5-oxygenase, exemplified by the SidA enzyme in Aspergillus fumigatus mdpi.comfrontiersin.org. A homologous gene, mrsidA, found in Metarhizium robertsii, performs a similar function, being responsible for the synthesis of this essential N5-hydroxy-L-ornithine precursor frontiersin.orgnih.gov.
Hydroxamate fungal siderophores, which encompass the this compound family, share a common biosynthetic foundation centered around the hydroxyornithine unit mdpi.com. Following the hydroxylation of L-ornithine, the N5-hydroxy-L-ornithine intermediate undergoes an acylation step, leading to the formation of N-acyl-N5-hydroxy-L-ornithine. This reaction is mediated by a transacetylase enzyme mdpi.com. Specifically for this compound, this involves the incorporation of N5-trans-anhydromevalonyl-N5-hydroxy-L-ornithine units rsc.orgrsc.org.
This compound itself is structurally composed of three such N5-trans-anhydromevalonyl-N5-hydroxy-L-ornithine units. The assembly typically involves two of these units linking head-to-head to form a diketopiperazine ring, known as dimerumic acid, while a third unit is esterified to the C-terminal hydroxyl group of the dimerumic acid moiety rsc.orgrsc.org. The core assembly of these peptidyl siderophores is orchestrated by large, multimodular enzyme complexes called Nonribosomal Peptide Synthetases (NRPSs) mdpi.comgrassland.org.nznih.gov. These NRPS enzymes are characterized by their modular structure, each module typically comprising an adenylation (A) domain, a thiolation (T) domain, and a condensation (C) domain mdpi.com. These domains work in concert, with each module responsible for the sequential addition of amino acids and the formation of peptide bonds mdpi.com. Further structural diversity within the this compound family can arise from N2-acetylation and N2-methylation modifications rsc.orgrsc.org.
Genetic Basis and Transcriptional Control of this compound Biosynthesis
The production of this compound is governed by specific gene clusters, and its expression is precisely controlled, particularly in response to environmental iron levels.
The biosynthesis of this compound is predominantly dependent on Nonribosomal Peptide Synthetase (NRPS) pathways mdpi.com. NRPS gene clusters responsible for this compound production have been identified and characterized across a diverse range of fungal species. Notable examples include Metarhizium robertsii, various Penicillium species, Trichoderma hypoxylon, Aspergillus fumigatus, Cochliobolus heterostrophus, Fusarium graminearum, and Alternaria brassicicola frontiersin.orgnih.govgrassland.org.nznih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net.
Specifically, in Metarhizium robertsii, the NRPS gene mrsidD has been identified as being responsible for the biosynthesis of both this compound and dimerumic acid frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netpatrinum.chfrontiersin.org. Similarly, in Trichoderma hypoxylon, the genes dfcA and dfcB are known to be involved in the biosynthetic pathway of coprogens researchgate.netmdpi.comresearchgate.net. The NRPS encoded by NPS6 in Cochliobolus heterostrophus, Fusarium graminearum, and Alternaria brassicicola is particularly implicated in the biosynthesis of extracellular siderophores of the this compound/fusarinine-type grassland.org.nznih.gov.
Functional analyses, often involving genetic deletion strategies, have elucidated the roles of specific genes in this compound biosynthesis:
mrsidA: In Metarhizium robertsii, genetic deletions of the mrsidA gene resulted in the abolition of this compound and dimerumic acid production, thereby confirming its essential involvement in their biosynthesis frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netpatrinum.ch. The mrsidA gene shares homology with sidA in Aspergillus fumigatus, which is known for its role in synthesizing N5-hydroxy-L-ornithine, a critical precursor for siderophores frontiersin.orgnih.gov.
mrsidD: Genetic deletions of the mrsidD gene in Metarhizium robertsii similarly led to the complete cessation of this compound and dimerumic acid production frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netpatrinum.ch. This NRPS gene is specifically responsible for the biosynthesis of both this compound and dimerumic acid frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netpatrinum.chfrontiersin.org. Bioinformatics analyses have revealed that mrsidD exhibits high homology with the SidD gene found in Aspergillus fumigatus nih.govfrontiersin.orgresearchgate.netresearchgate.net.
dfcA and dfcB: Studies on Trichoderma hypoxylon have demonstrated that the genetic deletion of either dfcA or dfcB genes abolishes the production of coprogens, underscoring their direct involvement in the biosynthetic pathway of these compounds researchgate.netresearchgate.net. The dfcA gene, in particular, has been confirmed to be responsible for this compound biosynthesis in Trichoderm hypoxylon researchgate.netmdpi.comresearchgate.net.
The functional impact of these gene deletions on this compound production is summarized in the table below:
| Gene | Organism | Effect of Deletion on this compound Production | Reference |
| mrsidA | Metarhizium robertsii | Abolished production | frontiersin.orgnih.govpatrinum.ch |
| mrsidD | Metarhizium robertsii | Abolished production | frontiersin.orgnih.govpatrinum.ch |
| dfcA | Trichoderma hypoxylon | Abolished production | researchgate.netresearchgate.net |
| dfcB | Trichoderma hypoxylon | Abolished production | researchgate.netresearchgate.net |
The expression of genes involved in this compound biosynthesis is tightly regulated, primarily in response to the availability of iron in the environment. Under conditions of iron deficiency, or iron starvation, the production of siderophores, including this compound, is significantly upregulated rsc.orgrsc.orgresearchgate.netfrontiersin.org.
Transcriptional analyses have shown that the biosynthesis gene clusters for coprogens in Metarhizium robertsii are identified based on their differential expression levels under iron-deficient conditions frontiersin.orgnih.govfrontiersin.orgresearchgate.net. In Aspergillus terreus, the transcription factor HapX plays a crucial role in activating siderophore biosynthesis. A partial deletion of the hapX gene led to an approximate 50% reduction in this compound production under iron limitation, highlighting HapX as a direct activator researchgate.net. Conversely, the SreA protein acts as a negative feedback regulator for siderophore biosynthesis. Mutants lacking the sreA gene (ΔsreA mutants) in A. terreus exhibited significantly higher amounts of this compound production even in the presence of iron, confirming SreA's repressive role researchgate.net. Similarly, in Aspergillus niger, low iron stress conditions lead to the upregulation of genes involved in this compound biosynthesis frontiersin.org. Furthermore, in the hemibiotrophic fungus Colletotrichum graminicola, genes associated with this compound biosynthesis show dynamic regulation, being suppressed during the early biotrophic phase of invasion and subsequently upregulated during the necrotrophic phase researchgate.net.
The regulatory mechanisms governing this compound production in response to iron are summarized in the table below:
| Regulator | Organism | Effect on this compound Production under Iron Limitation | Reference |
| HapX | Aspergillus terreus | Activates (deletion reduces production) | researchgate.net |
| SreA | Aspergillus terreus | Represses (deletion increases production in iron presence) | researchgate.net |
| N/A | Metarhizium robertsii | Gene clusters upregulated | frontiersin.orgnih.govfrontiersin.org |
| N/A | Aspergillus niger | Genes upregulated | frontiersin.org |
| N/A | Colletotrichum graminicola | Suppressed in biotrophic phase, upregulated in necrotrophic phase | researchgate.net |
Influence of Iron-Responsive Transcription Factors (e.g., SreA) on this compound Production
Iron homeostasis in fungi, including the regulation of siderophore biosynthesis, is largely controlled by iron-responsive transcription factors. Among these, SreA (SREB in Blastomyces dermatitidis and Sre1 in Aureobasidium melanogenum) acts as a key GATA-type transcriptional repressor. acs.orgnih.govnih.govplos.orgresearchgate.net Under conditions of high iron availability, SreA actively represses the expression of genes involved in siderophore biosynthesis, including those for this compound production. nih.govnih.govplos.orgresearchgate.netresearchgate.net
Conversely, under iron-limiting conditions, the activity of SreA is diminished, leading to the derepression of siderophore biosynthesis. nih.govnih.govplos.org This derepression results in increased production and secretion of siderophores like this compound. nih.govplos.orgresearchgate.netresearchgate.net For instance, deletion of the sreA gene in fungi such as Talaromyces marneffei, Aspergillus nidulans, Aspergillus niger, and Aspergillus terreus leads to significantly enhanced this compound production, even in the presence of iron. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This indicates that SreA primarily functions as a negative feedback regulator, preventing excessive iron acquisition and mitigating iron toxicity when iron is abundant. nih.govnih.govresearchgate.netresearchgate.net
The regulation of siderophore biosynthesis also involves other transcription factors like HapX, a bZIP transcriptional activator, which often works in conjunction with SreA. acs.orgnih.govresearchgate.netnih.gov HapX typically induces siderophore biosynthesis pathways under iron-limited conditions, while SreA inhibits iron acquisition to prevent toxicity. nih.govresearchgate.net This intricate interplay between SreA and HapX ensures a finely tuned response to fluctuating iron levels in the environment. acs.orgresearchgate.netnih.gov
Table 1: Influence of SreA Deletion on this compound Production
| Fungal Species | SreA Deletion Effect on this compound Production | Reference |
| Talaromyces marneffei | Enhanced extracellular this compound B production | nih.govresearchgate.net |
| Aspergillus nidulans | Derepression of extracellular siderophore production | nih.gov |
| Aspergillus niger | Increased this compound B accumulation | researchgate.netnih.gov |
| Aspergillus terreus | Significantly higher this compound production in presence of iron | researchgate.net |
| Blastomyces dermatitidis | Produced this compound under iron-replete conditions (normally repressed) | plos.org |
Structural Diversity and Interrelationship with Related Siderophores
Coprogens belong to the hydroxamate-type siderophore family, which is widely distributed in fungi. nih.govfrontiersin.orgnih.govportlandpress.com Structurally, this compound is characterized by three N5-anhydromevalonyl-N5-hydroxy-L-ornithine (AMHO) units. nih.govfrontiersin.org These units contribute to its ability to form a 1:1 complex with iron(III), coordinating the metal ion via three hydroxamate moieties. nih.gov Despite containing a 2,5-diketopiperazine ring and various side-group modifications, coprogens are generally linear in their core structure. nih.gov
The diversity within the this compound family arises from modifications to specific acyl groups, which can incorporate carboxyl, alkyl, and saccharide moieties. nih.gov Other prominent hydroxamate-type siderophore families found in fungi include rhodotorulic acids, fusarinines, and ferrichromes. nih.govfrontiersin.orgportlandpress.com Rhodotorulic acid, for example, is a dihydroxamate this compound formed by the head-to-head condensation of N-acetyl-N-hydroxy-L-ornithine, featuring a 2,5-diketopiperazine ring. nih.gov
Table 2: Comparison of Hydroxamate Siderophore Structural Families
| Siderophore Family | Key Structural Feature(s) | Example(s) | Reference |
| Coprogens | Three N5-anhydromevalonyl-N5-hydroxy-L-ornithine (AMHO) units; linear structure | This compound, this compound B, Metachelin A, Metachelin C | nih.govfrontiersin.orgnih.govacs.org |
| Rhodotorulic acids | Dihydroxamate; 2,5-diketopiperazine ring | Rhodotorulic acid | nih.govfrontiersin.orgnih.govportlandpress.com |
| Fusarinines | Contains anhydromevalonyl groups, often linear or cyclic | Fusarinine (B1175079) C, Triacetylfusarinine C (TAFC) | nih.govfrontiersin.orgportlandpress.com |
| Ferrichromes | Cyclic hexapeptides | Ferricrocin, Ferrichrome C | nih.govfrontiersin.orgportlandpress.complos.org |
Biosynthesis of Mannosylated this compound Derivatives
Mannosylated this compound derivatives represent a specific class of structurally diverse coprogens identified in various fungi, such as Metarhizium robertsii. nih.govfrontiersin.orgresearchgate.netacs.orgfrontiersin.org Examples include metachelin A, metachelin C, and dimerumic acid 11-mannoside. nih.govfrontiersin.orgresearchgate.netfrontiersin.org Metachelin A, for instance, is a mannosylated and N-oxidized analogue of Nα-dimethylthis compound, featuring β-mannose glycosylation at its terminal hydroxyl groups. acs.org
The synthesis of these mannosylated forms involves glycosyltransferases, which add mannose fragments to the siderophore backbone. nih.govfrontiersin.org While these mannose fragments are crucial components of the final mannosylated coprogens, bioinformatics analysis sometimes indicates that the genes responsible for mannose fragment synthesis may not be located within the primary siderophore biosynthesis gene cluster itself. nih.govfrontiersin.org This suggests a potential interplay between distinct biosynthetic pathways for the core siderophore and its glycosyl modifications. nih.govfrontiersin.org
Examination of the Biosynthetic Relationship between this compound and Dimerumic Acid
This compound and dimerumic acid share a close biosynthetic relationship, with studies indicating that they are synthesized by the same gene clusters in fungi like Metarhizium robertsii. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov Structurally, dimerumic acid consists of two AMHO units forming a diketopiperazine ring, while this compound contains three AMHO units. nih.govfrontiersin.org
Research suggests two potential relationships between these compounds:
Degradation Product: Dimerumic acid may be a degradation product of this compound B. nih.govfrontiersin.orgplos.org Time-course experiments and tandem mass spectrometry (MS/MS) data support this, showing that as this compound B decreases in older cultures, dimerumic acid increases. plos.org
Precursor: Alternatively, dimerumic acid could serve as a precursor in the synthesis of this compound B. nih.govfrontiersin.org This relationship highlights a shared biosynthetic origin for these two siderophores, with the NRPS gene mrsidD being responsible for the biosynthesis of both. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov The identification of common gene clusters for their synthesis provides a genetic basis for understanding their interrelationship in fungal metabolism. nih.govfrontiersin.orgresearchgate.netnih.gov
Table 3: Biosynthetic Relationship between this compound and Dimerumic Acid
| Aspect | Description | Reference |
| Shared Gene Clusters | Both this compound and dimerumic acid are synthesized by the same gene clusters (e.g., involving mrsidD and mrsidA in M. robertsii). | nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov |
| Structural Difference | This compound has three AMHO units; dimerumic acid has two AMHO units forming a diketopiperazine ring. | nih.govfrontiersin.org |
| Degradation Pathway | Dimerumic acid can be a degradation product of this compound B. | nih.govfrontiersin.orgplos.org |
| Precursor Hypothesis | Dimerumic acid may also be a precursor in this compound B synthesis. | nih.govfrontiersin.org |
Mechanisms of Ferric Coprogen Acquisition and Intracellular Iron Release
Molecular Basis of Ferric Ion Chelation by Coprogen
Siderophores are low-molecular-weight organic compounds with an exceptionally high affinity for ferric ions (Fe³⁺). nih.gov Fungi predominantly produce hydroxamate-type siderophores, which are hydrophilic molecules that play a crucial role in iron sequestration. nih.gov
Microbial Uptake Systems for Ferric-Coprogen
Once the ferric-coprogen complex is formed, it is internalized by both the producing fungi and, in some cases, by competing bacteria through specialized transport systems.
Fungi have evolved specific and efficient mechanisms to recognize and transport siderophore-iron complexes across their cell membranes.
The uptake of ferric-coprogen in fungi is primarily mediated by a shuttle mechanism. nih.govmdpi.com In this process, the entire iron-bound siderophore is transported into the cell via a specific membrane transporter. nih.govmdpi.com These transporters belong to the Siderophore-Iron Transporter (SIT) subfamily, a group of proteins within the major facilitator superfamily that is unique to the fungal kingdom. nih.govresearchgate.netmdpi.com
Research on the opportunistic pathogen Aspergillus fumigatus has identified five potential SIT proteins. nih.govmdpi.com Specific studies have demonstrated that two of these transporters, Sit1 and Sit2, are capable of mediating the uptake of this compound-type siderophores. nih.govmdpi.com This indicates that these transporters have overlapping substrate specificities. nih.govmdpi.com Once inside the cell, the iron is released from the this compound molecule, often through the reduction of Fe³⁺ to the more labile Fe²⁺, or through ligand exchange. nih.govmdpi.com The iron-free siderophore can then be recycled and secreted back out of the cell to chelate more iron. mdpi.com
Fungal Siderophore-Iron Transporters (SIT) for this compound
| Transporter | Organism | Substrates | Transport Mechanism |
| Sit1 | Aspergillus fumigatus | This compound, this compound B, Ferrioxamines (B, G, E), Ferrichrome, Ferricrocin, Ferrichrysin, Ferrichrome A | Siderophore-Iron Transporter (SIT) |
| Sit2 | Aspergillus fumigatus | This compound, this compound B, Ferrichrome, Ferricrocin, Ferrichrysin, Ferrirhodin, Ferrirubin | Siderophore-Iron Transporter (SIT) |
In the competitive microbial world, some bacteria have evolved to utilize siderophores produced by other microorganisms, a phenomenon known as siderophore piracy or xenosiderophore uptake. nih.govnih.gov Fungal this compound is a target for such piracy by certain Gram-negative bacteria. nih.govnih.gov
Gram-negative bacteria employ TonB-dependent transporters (TBDTs), located in the outer membrane, to actively transport ferric-siderophores into the periplasmic space. researchgate.netfrontiersin.organnualreviews.orgpnas.org The energy for this transport process is derived from the proton motive force of the inner membrane and is transduced by the TonB-ExbB-ExbD protein complex. nih.govfrontiersin.org
In Escherichia coli, the specific TBDT responsible for the uptake of ferric-coprogen is FhuE. researchgate.netnih.govfrontiersin.orgnih.govnih.gov Structural and functional studies have provided a detailed understanding of this process. The crystal structure of FhuE in a complex with this compound reveals that the transporter has a binding pocket specifically evolved to engage with planar hydroxamate siderophores like this compound. researchgate.netnih.govnih.govresearchgate.net This structural specificity allows FhuE to be highly active in importing this compound while excluding non-planar siderophores. researchgate.netresearchgate.net Key amino acid residues within the FhuE binding site form specific interactions with the ferric-coprogen complex, ensuring high-affinity binding and selective transport. researchgate.netnih.gov For instance, residue Arg142 acts as a selectivity filter, sterically excluding non-planar siderophores. researchgate.netresearchgate.net After transport across the outer membrane, the ferric-coprogen complex is bound by the periplasmic binding protein FhuD, which then delivers it to an inner membrane ABC transporter for entry into the cytoplasm. nih.govnih.gov Inside the cytoplasm, the iron is released, a process that can be facilitated by siderophore reductases like FhuF, which reduces the ferric iron to ferrous iron, thereby destabilizing the complex. pnas.org
Bacterial Transporter System for Fungal this compound
| Component | Location | Organism | Function | Specificity |
| FhuE | Outer Membrane | Escherichia coli | TonB-dependent transport of ferric-coprogen into the periplasm | High affinity for planar hydroxamate siderophores like this compound |
| FhuD | Periplasm | Escherichia coli | Binds ferric-coprogen and delivers it to the inner membrane transporter | Binds diverse hydroxamate siderophores including ferric-coprogen |
| FhuF | Cytoplasm | Escherichia coli | Siderophore reductase; facilitates iron release | Targets ferric complexes with this compound, ferrichrome, and ferrioxamine B |
Bacterial Xenosiderophore Uptake of Fungal this compound
Molecular and Structural Analysis of the FhuE Transporter in this compound Import
The import of ferric-coprogen across the outer membrane of Gram-negative bacteria, such as Escherichia coli, is primarily mediated by the TonB-dependent transporter, FhuE. researchgate.netnih.govnih.govasm.org Structural and functional analyses have provided significant insights into the mechanism of this transport process.
The crystal structure of FhuE in complex with ferric-coprogen has been resolved, revealing a 22-stranded transmembrane β-barrel structure with a globular plug domain that occludes the lumen. researchgate.net This structural arrangement is characteristic of TonB-dependent transporters. The binding of ferric-coprogen occurs in a specific pocket within the FhuE transporter. A key feature of this binding site is its selectivity for planar hydroxamate siderophores. researchgate.net
The interaction between FhuE and ferric-coprogen is highly specific, driven by a network of interactions. Mutagenesis studies of the FhuE substrate-binding site have identified several key residues that are crucial for receptor function and selectivity. These residues form specific hydrogen bonds and other non-covalent interactions with the ferric-coprogen molecule, ensuring high-affinity binding. researchgate.net One critical residue, Arginine 142, acts as a selectivity filter, sterically excluding non-planar hydroxamate siderophores like ferrichrome from the binding pocket. researchgate.net This structural constraint is a primary determinant of FhuE's specificity.
Role of Periplasmic Binding Proteins (e.g., FhuD) in Ferric-Coprogen Transport
Once ferric-coprogen traverses the outer membrane via FhuE, it enters the periplasmic space. Here, it is captured by the periplasmic binding protein FhuD, which then shuttles it to an inner membrane ABC transporter for translocation into the cytoplasm. proteopedia.orgnih.gov FhuD is a soluble protein that exhibits a broader substrate specificity compared to FhuE. researchgate.net
Structural studies of FhuD in complex with various hydroxamate siderophores, including ferric-coprogen, have elucidated the basis for its promiscuity. FhuD possesses a bilobal structure with a shallow, hydrophobic binding pocket located between its two domains. proteopedia.orgnih.gov The binding of ferric-coprogen to FhuD involves interactions primarily with the iron-hydroxamate core of the siderophore, with fewer contacts made with the siderophore backbone. proteopedia.org This mode of binding, which relies on recognizing the common iron-chelating moieties of hydroxamate siderophores, allows FhuD to accommodate a variety of structurally different molecules, including ferrichrome, ferrioxamine B, and albomycin, in addition to this compound. researchgate.netnih.gov Specifically, residues such as Arginine 84 and Tyrosine 106 in FhuD are key to interacting with the hydroxamate groups of the bound siderophore. researchgate.netproteopedia.org A notable conformational change upon this compound binding is the rotation of the Trp217 indole (B1671886) ring, which creates space to accommodate the trans-anhydromevalonic acid group of this compound. researchgate.net
Investigations into the Specificity and Promiscuity of Bacterial this compound Receptors
Bacterial siderophore receptors exhibit a range of specificities, from highly selective to promiscuous. The FhuE transporter is a prime example of a receptor with a high degree of specificity, primarily recognizing planar hydroxamate siderophores like this compound and rhodotorulic acid with high affinity. researchgate.netnih.govresearchgate.net While FhuE can transport other related siderophores, such as ferrioxamine B, it does so with a much lower affinity. researchgate.net This selective promiscuity is dictated by the specific architecture of its binding pocket. researchgate.net The evolution of such specificity may be driven by the need to efficiently pirate iron from competing fungi that produce this compound, while also potentially excluding siderophore-mimicking antibiotics. researchgate.net
In contrast, the downstream periplasmic binding protein FhuD demonstrates significant promiscuity. researchgate.netnih.gov Its ability to bind a wide array of hydroxamate siderophores is attributed to its open binding pocket that primarily interacts with the conserved iron-hydroxamate centers of these molecules. researchgate.netproteopedia.org This generalist approach allows the bacterium to utilize a broader range of available iron sources. The combination of a specific outer membrane receptor and a more promiscuous periplasmic binding protein provides the bacterium with both efficiency in acquiring its primary siderophore target and flexibility in utilizing other available hydroxamate siderophores.
Some bacteria have been shown to produce multiple siderophores through the action of promiscuous enzymes, highlighting the evolutionary advantage of metabolic flexibility in iron acquisition. nih.govnih.gov Furthermore, studies on chimeric receptor proteins, created by swapping domains between different siderophore receptors like FhuA and FhuE, have demonstrated that it is possible to alter their transport specificity, further underscoring the modular nature of these transport systems. oup.com
Intracellular Mechanisms of Iron Release from Ferric-Coprogen
Once inside the cytoplasm, the ferric iron must be released from the this compound molecule to be utilized by the cell. The high stability of the ferric-coprogen complex necessitates an active mechanism to dissociate the iron.
Enzymatic Reduction and Ligand Exchange Processes in Iron Dissociation
The primary mechanism for iron release from hydroxamate siderophores like this compound is believed to be the enzymatic reduction of ferric (Fe³⁺) iron to its ferrous (Fe²⁺) state. oup.comoup.comnih.gov Siderophores have a much lower affinity for ferrous iron, leading to the spontaneous dissociation of the iron from the chelator upon reduction. oup.com
Several intracellular enzymes with ferric reductase activity have been identified in bacteria, such as flavin reductases. oup.comnih.govwikipedia.org While the specific ferric reductase(s) responsible for the reduction of the ferric-coprogen complex have not been definitively identified, it is likely that one or more of these enzymes catalyze this crucial step. oup.comnih.gov Some bacterial ferric reductases are known to be specific for certain types of siderophore complexes. For example, the YqjH protein in E. coli shows specificity for ferric-catecholate complexes but not hydroxamates. nih.gov Other reductases, such as FhuF, have been identified as ferric-siderophore reductases that act on hydroxamates like ferrichrome and are thought to utilize a 2Fe-2S cluster. nih.govbiorxiv.org
Following the reduction of iron, a process of ligand exchange is thought to occur, where the released ferrous iron is transferred to other cellular components for use in metabolic pathways or for storage. nih.govfrontiersin.org The specific intracellular ligands that accept the ferrous iron from the reduced this compound complex are not well-characterized but would likely be other chelating molecules or iron-binding proteins within the cytoplasm. The now iron-free siderophore may then be recycled by the cell.
Ecological Roles and Inter Species Dynamics of Coprogen
Role of Coprogen in Microbial Competitive Interactions and Resource Allocation
In competitive microbial environments, the ability to acquire iron efficiently is a significant determinant of growth and survival nih.gov. This compound facilitates this by binding to scarce ferric iron, forming soluble complexes that can then be transported into the cell mdpi.comwikipedia.org. This strategy allows producing organisms to secure a vital nutrient, thereby gaining a competitive edge.
Mechanisms of Iron Piracy and Competitive Advantage in Microbial Communities
Beyond self-acquisition, this compound is a key mediator in "iron piracy," a phenomenon where one microorganism utilizes siderophores produced by another nih.govproteopedia.org. Gram-negative bacteria, for instance, possess specific outer membrane transporters like FhuE that are evolved to import iron-loaded fungal this compound nih.govproteopedia.org. This allows bacteria to "steal" iron that fungi have already sequestered, directly impacting resource allocation within mixed microbial communities nih.govproteopedia.org.
Research on Escherichia coli has demonstrated that its Fhu system, including the FhuE receptor, enables the uptake of hydroxamate-type siderophores like this compound produced by fungi such as Penicillium species nih.govnih.gov. This bacterial scavenging mechanism provides a significant competitive advantage, especially in iron-limited conditions nih.govnih.gov.
| Siderophore Type | Producing Organism (Example) | Scavenging Organism (Example) | Bacterial Transporter | Reference |
|---|---|---|---|---|
| This compound | Fungi (Penicillium, Neurospora crassa) | Gram-negative bacteria (E. coli) | FhuE (outer membrane), FhuD (periplasmic) | nih.govproteopedia.orgnih.govdrugbank.com |
| Ferrichrome | Fungi | Gram-negative bacteria (E. coli) | FhuA (outer membrane), FhuD (periplasmic) | nih.govdrugbank.comnih.gov |
| Aerobactin | Bacteria (E. coli) | Bacteria (E. coli) | IutA (outer membrane), FhuBCD (ABC transporter) | nih.gov |
This inter-species exploitation highlights the complex strategies microbes employ for nutrient acquisition in dense, competitive environments.
Inter-Kingdom Interactions Mediated by this compound
This compound plays a significant role in cross-kingdom interactions, particularly between fungi and bacteria, influencing their co-existence and community dynamics nih.govfrontiersin.org.
Dynamics of Fungal this compound Production and Bacterial Scavenging
Conversely, the presence of fungi can also upregulate bacterial iron acquisition genes, including those for their native siderophores and fungal siderophore uptake systems, indicating a dynamic interplay where bacteria adapt their iron acquisition strategies in response to fungal presence nih.govnih.gov.
Influence of this compound on Environmental Iron Bioavailability
This compound, as a potent iron chelator, directly impacts the bioavailability of iron in various environments, particularly in soil ecosystems mdpi.comfrontiersin.org.
Role in Microbial Growth Modulation and Antagonism
This compound can modulate microbial growth, exhibiting both promoting and antagonistic effects depending on its concentration and the specific microbial species involved nih.gov. At low concentrations, this compound can promote bacterial growth by providing essential iron nih.gov. However, at higher concentrations, this compound B has been observed to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus, and also the fungus Candida albicans nih.gov. This dual effect suggests that this compound can act as an antimicrobial agent or an iron chelator that limits iron availability to pathogens, thereby playing a role in microbial antagonism nih.govup.pt.
| Microbial Species | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Escherichia coli | Low | Growth promotion | nih.gov |
| Escherichia coli | High | Growth inhibition | nih.gov |
| Staphylococcus aureus | Low | Growth promotion | nih.gov |
| Staphylococcus aureus | High | Growth inhibition | nih.gov |
| Candida albicans | 50–1000 µg/mL | Growth inhibition | nih.gov |
This antagonistic potential underscores this compound's role in shaping microbial community dynamics through direct inhibitory effects or by competitive iron sequestration nih.govresearchgate.net.
Advanced Research Methodologies and Emerging Avenues in Coprogen Studies
Functional Genomics and Transcriptomics in Iron Homeostasis
Transcriptional Profiling and Gene Expression Studies under Diverse Iron Regimes
Transcriptional profiling and gene expression studies have been instrumental in understanding how microorganisms regulate coprogen production in response to varying iron availability. Under iron-deficient conditions, the biosynthesis of this compound is significantly upregulated . For instance, in the entomopathogenic fungus Metarhizium robertsii, genes involved in this compound biosynthesis, such as mrsidA and mrsidD, were identified through their differential transcriptional levels under iron-limited conditions frontiersin.org.
The regulation of siderophore biosynthesis, including this compound, is tightly controlled by global iron-responsive transcription factors. In filamentous fungi, two key regulators are the GATA repressor SreA and the basic leucine (B10760876) zipper (bZIP) regulator HapX mdpi.com. Under iron-replete conditions, SreA suppresses the expression of HapX and numerous genes involved in siderophore biosynthesis and iron uptake mdpi.comoup.com. Conversely, under iron-depleted conditions, HapX promotes siderophore production and iron acquisition by suppressing SreA expression mdpi.com. This intricate regulatory network ensures that this compound production is precisely modulated to maintain cellular iron homeostasis and prevent iron toxicity mdpi.comoup.com.
Table 1: Key Genes and Their Transcriptional Regulation in this compound Biosynthesis
| Gene/Factor | Role in this compound Biosynthesis/Regulation | Iron Condition for Upregulation | Organism Examples | Reference |
| mrsidA | Biosynthesis of this compound | Iron-deficient | Metarhizium robertsii | frontiersin.org |
| mrsidD | Biosynthesis of this compound and dimerumic acid | Iron-deficient | Metarhiziiam robertsii | frontiersin.org |
| SreA | Negative regulator of iron acquisition and siderophore biosynthesis | Iron-replete (suppresses) | Filamentous fungi, Aspergillus niger, Talaromyces marneffei | mdpi.comoup.com |
| HapX | Positive regulator of siderophore production and iron acquisition | Iron-depleted | Filamentous fungi, Aspergillus terreus | mdpi.comresearchgate.net |
Targeted Gene Deletion and Mutagenesis Approaches for Pathway Elucidation
Targeted gene deletion and mutagenesis have been crucial for elucidating the specific genes and enzymes involved in the this compound biosynthesis pathway. Studies in Metarhizium robertsii demonstrated that genetic deletions of mrsidA and mrsidD completely abolished the production of this compound and related siderophores, directly implicating these genes in their biosynthesis frontiersin.orgpatrinum.ch. Notably, the nonribosomal peptide synthetase (NRPS) gene mrsidD was found to be responsible for the biosynthesis of both this compound and dimerumic acid, suggesting a shared biosynthetic machinery for these siderophores frontiersin.org.
Further genetic manipulations have confirmed the roles of regulatory factors. Deletion of the sreA gene in fungi such as Talaromyces marneffei and Aspergillus niger resulted in significantly enhanced extracellular siderophore production, including this compound B, even under iron-sufficient conditions oup.comnih.gov. Conversely, partial deletion of the hapX gene in Aspergillus terreus led to a reduction in this compound production under iron limitation, highlighting its positive regulatory role researchgate.net. These genetic approaches provide direct evidence for the involvement of specific genes in this compound synthesis and its iron-dependent regulation.
Investigational Models for Microbial Interaction Studies involving this compound
This compound plays a significant role in microbial interactions, particularly in the context of iron competition within diverse communities.
Development and Application of Co-culture Systems for Analyzing Inter-Microbial Iron Competition
Co-culture systems are indispensable tools for investigating the competitive dynamics mediated by this compound. In iron-limited environments, siderophores like this compound can sequester available iron, making it inaccessible to competitors that lack the specific uptake receptors nih.govresearchgate.netfrontiersin.orgasm.org. This "iron piracy" mechanism provides a competitive advantage to the this compound-producing organism nih.govresearchgate.net.
Researchers employ competitive growth assays under iron-limiting conditions, where this compound-producing fungi are co-cultured with non-producing strains or other microbial species. By measuring growth rates (e.g., via optical density or colony-forming units), the impact of this compound on iron acquisition and competitive fitness can be quantified . Dual-chamber systems, such as Transwell plates, allow for the physical separation of fungi and bacteria while enabling the exchange of secreted molecules like siderophores, thus facilitating the study of this compound-mediated competition without direct cell-to-cell contact .
Emerging Research Avenues and Potential Applications of this compound
The unique iron-chelating properties and biological roles of this compound open several promising avenues for research and practical applications.
Exploration of this compound's Role in Plant Iron Nutrition and Phytoremediation
This compound and its derivatives hold significant potential in enhancing plant iron nutrition and facilitating phytoremediation efforts. Siderophore-mediated iron uptake by microorganisms is known to contribute to plant nutrition, especially under iron-limiting conditions prevalent in many soils frontiersin.orgmdpi.comresearchgate.netmdpi.com. Fungal root symbionts produce siderophores like this compound, fusigen, and ferricrocin, which exhibit high affinity for ferric iron, making it more bioavailable to plants frontiersin.org.
Intriguingly, while this compound itself may show intermediate iron uptake rates by plants, its hydrolysis products, such as dimerum acid and fusarinines, have been shown to be highly efficient iron sources for both strategy I (e.g., cucumber) and strategy II (e.g., maize) plants researchgate.net. These hydrolysis products significantly improve the iron nutritional status of plants, as evidenced by increased chlorophyll (B73375) content, sometimes even more effectively than synthetic iron chelates like Fe-EDTA researchgate.net.
Beyond iron, siderophores, including this compound, possess the ability to chelate other metal ions such as cadmium, lead, and nickel mdpi.com. This property can be leveraged in phytoremediation, a process where plants are used to remove pollutants from the environment. By increasing the solubility and bioavailability of heavy metals in the rhizosphere, this compound can enhance the uptake and accumulation of these metals by plants, thereby improving the efficiency of phytoremediation mdpi.com.
Development of Molecular Probes and Investigative Tools Based on this compound Transport Systems
Understanding the specific transport systems for this compound offers opportunities for developing novel molecular probes and investigative tools. Gram-negative bacteria, for instance, possess specific outer membrane receptors for this compound, most notably FhuE nih.govresearchgate.netasm.org. The determination of the crystal structure of FhuE in complex with this compound has provided a detailed molecular basis for its selective recognition and transport activity nih.govresearchgate.net. This structural insight is crucial for designing targeted inhibitors or activators of this compound uptake.
The periplasmic siderophore-binding protein FhuD is another key component of hydroxamate siderophore transport systems, capable of binding diverse hydroxamate siderophores, including Fe-coprogen nih.gov. In eukaryotic microorganisms like Saccharomyces cerevisiae, the Arn1p transporter is known to facilitate the uptake of this compound, alongside ferrichrome-type siderophores asm.org.
The knowledge of these specific transport mechanisms allows for the rational design of molecular probes. For example, fluorescently labeled this compound analogs could be synthesized to visualize and track iron uptake pathways in real-time within microbial cells or in microbial communities. Such tools would be invaluable for studying iron dynamics, competitive interactions, and the efficacy of novel antimicrobial compounds that target iron acquisition pathways. Furthermore, designing small molecules that interfere with this compound transport could serve as potential antimicrobial agents by effectively starving pathogens of essential iron nih.gov.
Elucidating Fundamental Insights into the Evolution of Microbial Siderophore Utilization
The acquisition of iron is a critical determinant for microbial survival and proliferation across diverse environments, given the limited bioavailability of ferric iron (Fe³⁺) due to its low solubility at neutral pH frontiersin.orgmdpi.comnih.gov. To overcome this challenge, microorganisms have evolved sophisticated mechanisms, prominently featuring the production and utilization of siderophores—low molecular weight, high-affinity iron-chelating compounds frontiersin.orgmdpi.comnih.govresearchgate.net. This compound, a linear dihydroxamate or trihydroxamate siderophore, is widely produced by fungi and plays a pivotal role in their iron acquisition strategies frontiersin.orgresearchgate.netnih.govcore.ac.ukresearchgate.netfftc.org.twnih.gov. Studies focusing on this compound and its related compounds offer profound insights into the evolutionary pressures shaping microbial interactions and iron homeostasis.
Contemporary research into this compound biosynthesis, function, and evolutionary dynamics heavily relies on a suite of advanced methodologies, integrating genomic, transcriptomic, metabolomic, proteomic, and structural biology approaches. These integrated strategies provide a comprehensive understanding of the molecular mechanisms underlying siderophore utilization and its evolutionary trajectory.
Genomics and Transcriptomics: The advent of high-throughput sequencing and genomic analysis has been instrumental in identifying siderophore biosynthetic gene clusters (BGCs) and elucidating their genetic regulation mdpi.comcore.ac.ukrsc.orgfrontiersin.org. For instance, transcriptional profiling under iron-deficient conditions, often employing techniques like RT-PCR, has successfully identified genes (e.g., mrsidA and mrsidD in Metarhizium robertsii) crucial for this compound and dimerumic acid biosynthesis frontiersin.orgnih.govfrontiersin.org. Comparative genomics further reveals the common evolutionary origins of nonribosomal peptide synthetases (NRPSs) responsible for synthesizing different hydroxamate siderophores, including this compound and fusarinines rsc.org.
Metabolomics: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and native mass spectrometry are powerful tools for the discovery and characterization of this compound and its various analogues, including novel structures nih.govnih.govescholarship.orgresearchgate.net. Metabolomics studies have been particularly effective in exploring bacterial-fungal interactions (BFIs), demonstrating that fungal-derived metabolites, such as coprogens, are key mediators in these inter-kingdom communications and competitive dynamics nih.govresearchgate.net. This approach allows for the identification of previously unpredicted natural product suites and provides insights into the diverse roles of different this compound analogues nih.govnih.govescholarship.org.
Proteomics and Structural Biology: Quantitative proteomics offers a global view of protein expression changes in response to iron limitation, identifying enzymes involved in siderophore biosynthesis and iron uptake systems frontiersin.orgnih.govresearchgate.netethz.ch. Complementary to this, structural biology techniques like X-ray crystallography provide atomic-level details of siderophore transporters. A notable example is the characterization of FhuE, an outer membrane transporter in Gram-negative bacteria, in complex with this compound. This work revealed how FhuE has evolved specific recognition for planar hydroxamate siderophores, a selectivity that may also exclude antibiotic mimics, highlighting a critical aspect of microbial competition nih.gov.
Genetic Manipulation: Gene knockout and deletion strategies remain fundamental for validating the functional roles of identified genes in this compound biosynthetic pathways. By abolishing the production of specific siderophores, researchers can confirm the involvement of particular genes (e.g., mrsidA and mrsidD in M. robertsii) and propose plausible biosynthetic routes frontiersin.orgcore.ac.uknih.gov.
Elucidating Fundamental Insights into the Evolution of Microbial Siderophore Utilization
The study of this compound and its interactions provides a window into the evolutionary arms race for iron, a pervasive theme in microbial ecology.
Adaptation to Iron Scarcity: The widespread production of siderophores like this compound underscores a fundamental evolutionary adaptation to the scarcity of bioavailable iron in most natural environments frontiersin.orgmdpi.comnih.govresearchgate.net. Microorganisms that developed efficient iron acquisition systems, including the synthesis and uptake of siderophores, gained a significant selective advantage for growth and survival nih.gov. This is particularly critical for pathogenic microbes, where iron acquisition is often linked to virulence frontiersin.orgnih.govoup.comnih.gov.
Coevolution of Siderophores and Transporters: The intricate relationship between siderophore producers and their specific uptake systems suggests a strong coevolutionary dynamic preprints.org. The "iron-net" concept posits that the high energetic cost of siderophore production drives the coevolution of specific "lock-key" pairs between siderophores and their cognate recognizers/transporters core.ac.ukpreprints.org. Genomic analysis often reveals the proximity of siderophore synthetase genes and their corresponding recognizer genes, facilitating this coevolution through genomic rearrangements preprints.org. This ensures that the producing organism can efficiently re-internalize the iron-siderophore complex it has invested energy in producing preprints.org.
Iron Piracy and Inter-kingdom Competition: A fascinating evolutionary consequence of siderophore production is "iron piracy," where microorganisms scavenge siderophores produced by other species, known as xenosiderophores nih.govnih.gov. The bacterial outer membrane transporter FhuE, for instance, enables Gram-negative bacteria to "pirate" fungally produced coprogens, thereby gaining a competitive edge in mixed microbial communities nih.gov. The structural specificity of FhuE for planar hydroxamate siderophores, as revealed by X-ray crystallography, exemplifies how such uptake systems evolve to exploit competitors' resources while potentially excluding harmful molecules nih.gov. This highlights a constant evolutionary pressure for microbes to develop both novel siderophores and efficient, often specific, uptake mechanisms for their own and others' iron chelators nih.gov.
Common Evolutionary Origins of Biosynthetic Pathways: Phylogenetic analyses of NRPS enzymes involved in siderophore biosynthesis suggest common evolutionary origins for different siderophore families. For example, orthologs of SidD, an NRPS involved in fusarinine (B1175079) synthesis, are also responsible for this compound-type siderophores in various fungal species, indicating a shared ancestral pathway rsc.org. This evolutionary conservation points to the fundamental importance of these iron acquisition strategies across diverse fungal lineages.
Detailed Research Findings
Recent research has significantly advanced our understanding of this compound and its role in microbial iron dynamics. A study on Metarhizium robertsii, an entomopathogenic fungus, utilized transcriptional differences under iron deficiency to discover and genetically identify several this compound and dimerumic acid siderophores frontiersin.orgnih.gov. This involved analyzing gene clusters closely related to iron deficiency via RT-PCR, leading to the characterization of new this compound metachelin C, along with known siderophores such as metachelin A, metachelin A-CE, metachelin B, dimerumic acid 11-mannoside, and dimerumic acid frontiersin.orgnih.gov. Genetic deletions of mrsidA and mrsidD abolished the production of these compounds, confirming their involvement in the biosynthetic pathway frontiersin.orgnih.gov. Notably, the NRPS gene mrsidD was found to be responsible for the biosynthesis of both this compound and dimerumic acid, suggesting a shared biosynthetic route frontiersin.orgnih.gov.
Further insights into inter-kingdom interactions come from studies on bacterial utilization of fungal siderophores. The crystal structure of FhuE from Escherichia coli in complex with this compound revealed a selectivity filter in its substrate-binding site, allowing it to specifically engage with planar hydroxamate siderophores nih.gov. This structural specificity is crucial for the bacterium to scavenge iron from fungal competitors while potentially excluding structurally similar but non-beneficial or even toxic molecules nih.gov.
The table below summarizes key findings related to this compound and its associated compounds in microbial siderophore utilization and evolution.
Table 1: Key Research Findings on this compound and Microbial Siderophore Utilization
| Research Area / Methodology | Organism(s) Studied | Key Findings Related to this compound | Source(s) |
| Genetic Identification & Biosynthesis | Metarhizium robertsii | Identification of novel this compound metachelin C and other this compound/dimerumic acid siderophores; genetic deletion of mrsidA and mrsidD confirmed their role in biosynthesis. NRPS gene mrsidD is responsible for both this compound and dimerumic acid synthesis. | frontiersin.orgnih.gov |
| Structural Biology & Iron Piracy | Escherichia coli | Crystal structure of FhuE transporter in complex with this compound reveals specific engagement with planar hydroxamate siderophores, enabling bacterial iron piracy from fungi. | nih.gov |
| Metabolomics & Microbial Interactions | Scopulariopsis sp. JB370 (cheese rind fungus) | Identification of a novel putative this compound analogue with a terminal carboxylic acid motif; highlights fungi as key contributors to small molecule-mediated bacterial-fungal interactions. | nih.govresearchgate.net |
| Evolutionary Origin of Biosynthesis | Various fungi (e.g., Alternaria brassicicola, Cochliobolus heterostrophus, Colletotrichum graminicola) | SidD orthologs are responsible for both fusarinine- and this compound-type siderophores, indicating a common evolutionary origin for their synthetic NRPSs. | rsc.org |
Q & A
Q. What methodologies are recommended for characterizing Coprogen in fungal cultures?
this compound can be isolated via solvent extraction (e.g., ethyl acetate) from fungal supernatants, followed by purification using column chromatography. Structural characterization requires UV-Vis spectroscopy (absorption peaks at 315 nm and 450 nm for iron-bound and free forms, respectively), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. Iron-binding capacity is confirmed through chrome azurol S (CAS) assays . Table 1: Key Characterization Techniques
| Method | Purpose | Parameters/Notes |
|---|---|---|
| CAS assay | Siderophore activity confirmation | Blue-to-orange color shift indicates iron chelation |
| HRMS | Molecular weight determination | Positive ion mode; m/z ~780 ([M+H]+) |
| NMR (1H, 13C) | Structural elucidation | Hydroxamate signals at δ 8.1 ppm (1H) |
Q. How can researchers standardize fungal culturing conditions to optimize this compound production?
Use iron-limited media (e.g., SM medium) to induce siderophore biosynthesis. Control variables include pH (5.5–6.5), temperature (25–28°C), and agitation speed (120–150 rpm). Quantify yield via HPLC with a C18 column and UV detection at 315 nm. Reference Hesseltine et al. (1952) for baseline protocols .
Q. What assays are suitable for evaluating this compound’s role in fungal iron acquisition?
Competitive growth assays under iron-limiting conditions: Co-culture this compound-producing fungi with non-producing strains or bacteria. Measure growth rates via OD600 or colony-forming units (CFUs). Supplementation with 10–100 µM FeCl3 can validate iron dependency .
Advanced Research Questions
Q. How can molecular dynamics simulations clarify this compound’s interaction with TonB-dependent transporters in Gram-negative bacteria?
Use homology modeling (e.g., SWISS-MODEL) to predict the FhuE transporter structure. Perform docking studies (AutoDock Vina) to map this compound binding sites. Validate predictions with site-directed mutagenesis of key residues (e.g., His210, Arg345) and measure uptake efficiency via 55Fe radiolabeling assays .
Q. What experimental strategies address discrepancies in this compound’s reported phytotoxic activity?
Conflicting data (e.g., weak activity in Alternaria cassia vs. strong effects in other species) may arise from differences in plant models, application methods (foliar vs. root exposure), or dosage (µg/mL vs. mg/mL). Conduct dose-response curves (0.1–100 µg/mL) on standardized plant systems (e.g., Arabidopsis thaliana) and quantify oxidative stress markers (e.g., malondialdehyde) .
Q. How can researchers design co-culture experiments to study this compound-mediated microbial competition?
Use dual-chamber systems (e.g., Transwell plates) to separate fungi and bacteria while allowing metabolite exchange. Monitor iron availability via ferrozine assays and gene expression (qPCR) of bacterial iron-regulated genes (e.g., fhuE). Include controls with iron supplementation or this compound-deficient fungal mutants .
Q. What approaches mitigate this compound’s instability in aqueous solutions during long-term experiments?
Stabilize this compound using cryopreservation (-80°C in 10% glycerol) or lyophilization. For in vitro assays, add antioxidants (e.g., 1 mM ascorbate) and avoid prolonged light exposure. Validate stability via HPLC at 0, 24, and 48-hour timepoints .
Q. How can genetic manipulation of Pilobolus spp. enhance this compound yield for functional studies?
Knock out regulatory genes (e.g., sidA for siderophore biosynthesis) via CRISPR-Cas9 to create hyper-producing strains. Overexpress efflux pumps (e.g., mfs1) to improve secretion. Quantify transcriptional changes using RNA-seq and correlate with siderophore titers .
Q. What ecological study designs evaluate this compound’s impact on soil microbiome dynamics?
Conduct microcosm experiments with sterilized soil inoculated with defined microbial communities. Apply 1–10 µM this compound and track microbial diversity via 16S/ITS sequencing. Measure iron bioavailability through sequential extraction (e.g., Tessier method) .
Methodological Considerations for Data Rigor
- Reproducibility : Document detailed protocols for this compound extraction, purification, and bioassays in Supporting Information (per Beilstein Journal of Organic Chemistry guidelines) .
- Data Contradictions : Apply triangulation (e.g., combine CAS assays, gene expression, and radiolabeling) to validate siderophore functionality .
- Ethical Compliance : For plant studies, adhere to institutional biosafety guidelines for phytotoxin handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
